

MBP as a Substrate for ERK1/2 MAP Kinase: A Technical Guide

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Compound of Interest

Compound Name: MBP MAPK Substrate

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Introduction

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), also known as p44/42 Mitogen-Activated Protein (MAP) Kinases, are critical serine/threonine kinases that function as terminal effectors in the canonical Ras-Raf-MEK-ERK signaling cascade. This pathway is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Given its pivotal role, the ERK1/2 signaling pathway is a key area of investigation in numerous physiological and pathological contexts, including cancer and developmental disorders. Accurate and reliable methods for measuring ERK1/2 kinase activity are therefore essential for both basic research and the development of targeted therapeutics.

Myelin Basic Protein (MBP) has long been established as a versatile and efficient substrate for in vitro ERK1/2 kinase assays. Its robust phosphorylation by ERK1/2 makes it an ideal tool for quantifying enzyme activity, screening for inhibitors, and elucidating the kinetic properties of these important kinases. This technical guide provides an in-depth overview of the use of MBP as a substrate for ERK1/2, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathway and experimental workflows.

Data Presentation: Kinetic Parameters of ERK2 with MBP Substrate

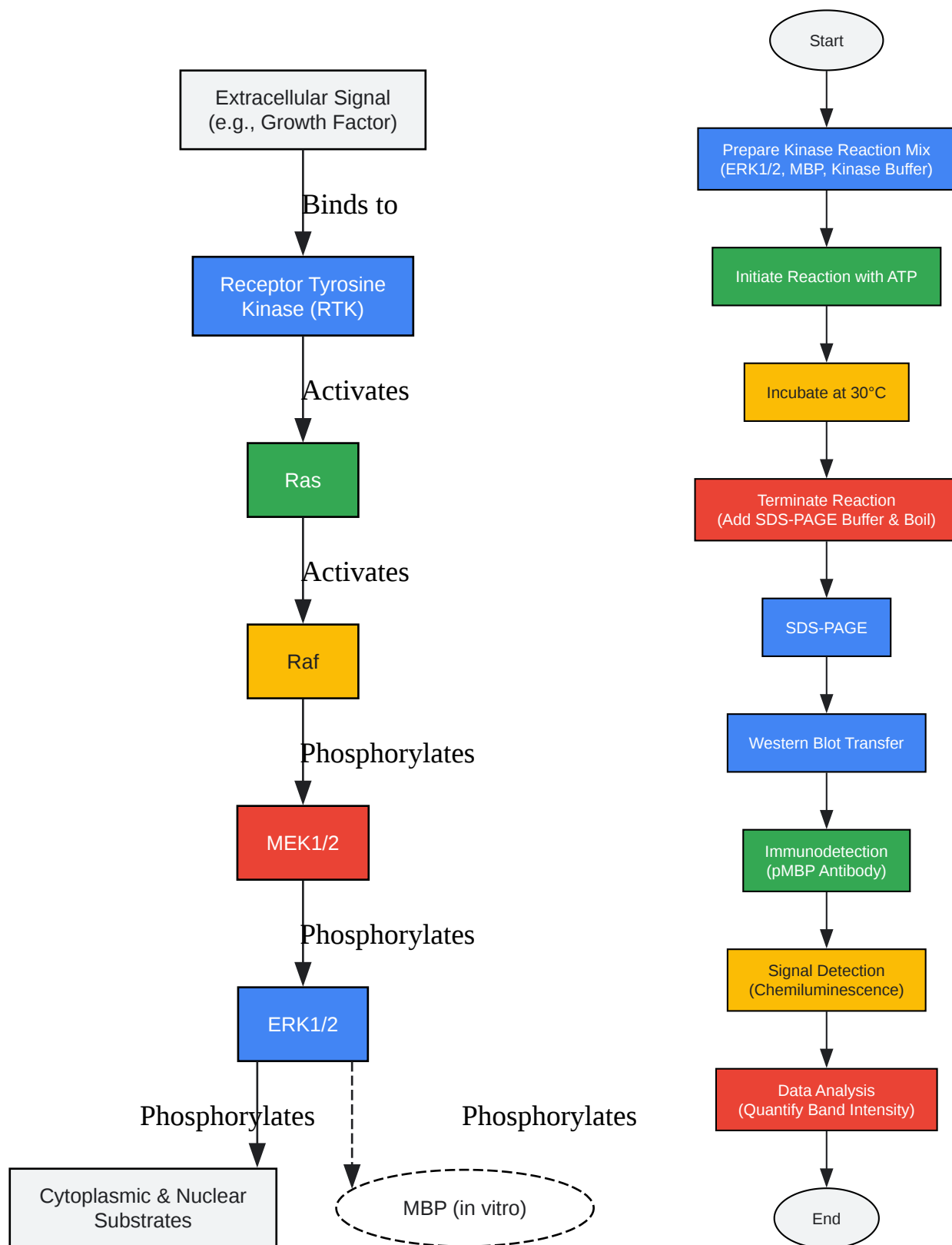
The efficiency of MBP as a substrate for ERK2 has been characterized by steady-state kinetics, yielding important parameters that define their interaction. The following table summarizes these quantitative data.

Kinetic Parameter	Value	Unit	Description
kcat	10 ± 2	s ⁻¹	The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
K _m (MBP)	4.2 ± 0.8	μM	The Michaelis constant, representing the substrate concentration at which the reaction rate is half of V _{max} . It is an inverse measure of the substrate's affinity for the enzyme.
kcat/K _m (MBP)	2.4 ± 1	μM ⁻¹ s ⁻¹	The catalytic efficiency, which reflects the overall ability of the enzyme to convert substrate to product. ^[1]

Signaling Pathway

The canonical ERK1/2 signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of the small GTPase Ras. Ras, in turn, recruits and activates the Raf family of serine/threonine kinases, which then phosphorylate and activate MEK1/2 (MAPK/ERK Kinase). Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on conserved threonine and tyrosine residues within their activation loop, leading to the full activation of ERK1/2. Activated ERK1/2 can then

phosphorylate a wide array of cytoplasmic and nuclear substrates, including MBP in an in vitro setting.



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References

- 1. Catalytic reaction pathway for the mitogen-activated protein kinase ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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